Cyclooctatin
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Overview
Description
Cyclooctatin is a potent inhibitor of lysophospholipase, an enzyme that catalyzes the hydrolysis of fatty acid ester bonds in lysophospholipids . This compound was isolated from the broth of Streptomyces melanosporofaciens MI614-43F2 during a screening for anti-inflammatory drug candidates . This compound is characterized by a unique tricyclic diterpene skeleton with a 5-8-5 fused ring system .
Preparation Methods
Cyclooctatin is synthesized through a biosynthetic pathway involving several key enzymes. The biosynthetic gene product CotB1 synthesizes geranylgeranyl diphosphate (GGDP) from isopentenyl diphosphate and dimethylallyl diphosphate . CotB2 then catalyzes the stereospecific cyclization of GGDP to form cycloocta-9-en-7-ol . This intermediate undergoes further hydroxylation by cytochrome P450 enzymes CotB3 and CotB4 to yield the final product, this compound .
Industrial production of this compound has been enhanced by introducing a novel redox system from Streptomyces afghaniensis into Escherichia coli, resulting in a 43-fold increase in yield compared to the native producer .
Chemical Reactions Analysis
Cyclooctatin undergoes several types of chemical reactions, primarily involving hydroxylation. The key reactions include:
Hydroxylation: Catalyzed by cytochrome P450 enzymes CotB3 and CotB4, leading to the formation of cycloocta-9-en-5,7-diol and subsequently this compound.
Cyclization: The stereospecific cyclization of GGDP to cycloocta-9-en-7-ol by CotB2.
Common reagents and conditions used in these reactions include GGDP, cytochrome P450 enzymes, and suitable redox partners . The major products formed are cycloocta-9-en-7-ol, cycloocta-9-en-5,7-diol, and this compound .
Scientific Research Applications
Cyclooctatin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study diterpene biosynthesis and enzyme catalysis.
Medicine: Explored as a potential anti-inflammatory agent due to its inhibitory effects on lysophospholipase.
Industry: Utilized in the sustainable production of bioactive compounds through microbial biosynthesis.
Mechanism of Action
Cyclooctatin exerts its effects by inhibiting lysophospholipase, an enzyme involved in the hydrolysis of lysophospholipids . The inhibition occurs through the binding of this compound to the active site of the enzyme, preventing substrate access and subsequent catalysis . This inhibition disrupts lipid metabolism and signaling pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Cyclooctatin belongs to the fusicoccane diterpenoids, which include compounds with similar tricyclic structures and bioactivities . Some similar compounds are:
Fusicoccin: A diterpene glycoside with plant growth-promoting properties.
CotB2-derived diterpenoids: Other diterpenoids synthesized by the CotB2 enzyme, which exhibit diverse biological activities.
This compound is unique due to its specific inhibition of lysophospholipase and its distinct 5-8-5 fused ring system .
Properties
CAS No. |
139552-97-9 |
---|---|
Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(10Z)-4-(hydroxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradec-10-ene-6,8-diol |
InChI |
InChI=1S/C20H34O3/c1-12(2)14-5-7-19(3)10-15-13(11-21)9-17(22)18(15)20(4,23)8-6-16(14)19/h6,12-15,17-18,21-23H,5,7-11H2,1-4H3/b16-6- |
InChI Key |
MSKFOQCDNOFJAT-SOFYXZRVSA-N |
SMILES |
CC(C)C1CCC2(C1=CCC(C3C(CC(C3C2)CO)O)(C)O)C |
Isomeric SMILES |
CC(C)C\1CCC2(/C1=C\CC(C3C(CC(C3C2)CO)O)(C)O)C |
Canonical SMILES |
CC(C)C1CCC2(C1=CCC(C3C(CC(C3C2)CO)O)(C)O)C |
Synonyms |
1,2,3,3a,4,5,7,8,9,9a,10,10a-dodecahydro-3,4-dihydroxy-1-hydroxymethyl-4,9a-dimethyl-7-(1-methylethyl)dicyclopenta(a,d)cyclooctene cyclooctatin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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